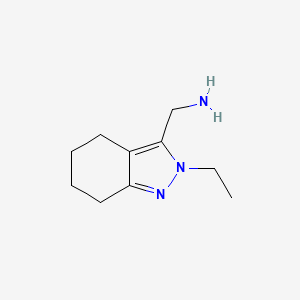

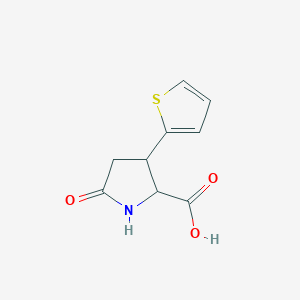

(2-éthyl-4,5,6,7-tétrahydro-2H-indazol-3-yl)méthanamine

Vue d'ensemble

Description

“(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine” is a compound that belongs to the indazole family . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazole derivatives has been studied extensively. A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . Virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations was used for selecting compounds for synthesis and evaluation .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential .Applications De Recherche Scientifique

Activité Antivirale

Les dérivés de l'indazole, y compris les tétrahydro-2H-indazoles, se sont avérés posséder une activité antivirale . Par exemple, des dérivés de 6-amino-4-alkyl-1H-indole-2-carboxylate substitué ont été préparés et rapportés comme agents antiviraux .

Activité Anti-inflammatoire

Les tétrahydro-2H-indazoles ont été synthétisés et criblés pour leur potentiel anti-inflammatoire in vivo dans deux modèles expérimentaux différents . Par exemple, le 3-phényl-2-[4-(trifluorométhyl)phényl]-4,5,6,7-tétrahydro-2H-indazole a montré une activité anti-inflammatoire élevée avec un potentiel ulcérogène minimal .

Activité Anticancéreuse

Les dérivés de l'indazole se sont avérés posséder une activité anticancéreuse . Le noyau d'indazole a été trouvé dans de nombreuses molécules médicamenteuses synthétiques importantes, qui se lient avec une forte affinité à de multiples récepteurs, ce qui les rend utiles dans le développement de nouveaux dérivés anticancéreux .

Activité Anti-VIH

Les dérivés de l'indazole se sont également avérés posséder une activité anti-VIH . Le noyau d'indazole a été trouvé dans de nombreuses molécules médicamenteuses synthétiques importantes, qui se lient avec une forte affinité à de multiples récepteurs, ce qui les rend utiles dans le développement de nouveaux dérivés anti-VIH .

Activité Antioxydante

Les dérivés de l'indazole se sont avérés posséder une activité antioxydante . Le noyau d'indazole a été trouvé dans de nombreuses molécules médicamenteuses synthétiques importantes, qui se lient avec une forte affinité à de multiples récepteurs, ce qui les rend utiles dans le développement de nouveaux dérivés antioxydants .

Activité Antimicrobienne

Les dérivés de l'indazole se sont avérés posséder une activité antimicrobienne . Le noyau d'indazole a été trouvé dans de nombreuses molécules médicamenteuses synthétiques importantes, qui se lient avec une forte affinité à de multiples récepteurs, ce qui les rend utiles dans le développement de nouveaux dérivés antimicrobiens .

Activité Antituberculeuse

Les dérivés de l'indazole se sont avérés posséder une activité antituberculeuse . Le noyau d'indazole a été trouvé dans de nombreuses molécules médicamenteuses synthétiques importantes, qui se lient avec une forte affinité à de multiples récepteurs, ce qui les rend utiles dans le développement de nouveaux dérivés antituberculeux .

Activité Antidiabétique

Les dérivés de l'indazole se sont avérés posséder une activité antidiabétique . Le noyau d'indazole a été trouvé dans de nombreuses molécules médicamenteuses synthétiques importantes, qui se lient avec une forte affinité à de multiples récepteurs, ce qui les rend utiles dans le développement de nouveaux dérivés antidiabétiques .

Mécanisme D'action

Target of Action

Indazole derivatives, a class of compounds to which this compound belongs, have been found to exhibit a wide variety of biological activities . They have been reported to interact with various targets such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a significant role in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and/or modulate their targets, leading to therapeutic effects . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Result of Action

Indazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Orientations Futures

The future directions of indazole research include further exploration of the medicinal properties of indazole for the treatment of various pathological conditions . There is also interest in developing synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

Analyse Biochimique

Biochemical Properties

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in osteoarthritis cartilage . Additionally, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes involved in inflammation and cell proliferation.

Molecular Mechanism

The molecular mechanism of action of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, its inhibition of cyclo-oxygenase-2 (COX-2) involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy and safety. Long-term studies have indicated that (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can have sustained effects on cellular function, including prolonged inhibition of inflammatory mediators and modulation of gene expression .

Dosage Effects in Animal Models

The effects of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit inflammation and modulate cellular responses without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and gastrointestinal disturbances . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can impact metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, facilitating its uptake and distribution within target tissues . Once inside the cells, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the cytoplasm, where it influences signaling pathways and enzyme activity . The precise localization of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is crucial for its role in cellular processes and therapeutic applications.

Propriétés

IUPAC Name |

(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIOFCVZSZZKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2CCCCC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)

![3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1491761.png)

![Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1491766.png)

![5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B1491767.png)